molecular formula C23H24N4O3 B4324111 3-cyclopropyl-1-methyl-N-{2-[(2-phenoxyethyl)carbamoyl]phenyl}-1H-pyrazole-5-carboxamide

3-cyclopropyl-1-methyl-N-{2-[(2-phenoxyethyl)carbamoyl]phenyl}-1H-pyrazole-5-carboxamide

Cat. No.: B4324111
M. Wt: 404.5 g/mol
InChI Key: HMQRDAGMECFJKU-UHFFFAOYSA-N
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Description

3-cyclopropyl-1-methyl-N-{2-[(2-phenoxyethyl)carbamoyl]phenyl}-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis due to their unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-1-methyl-N-{2-[(2-phenoxyethyl)carbamoyl]phenyl}-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, introduction of the cyclopropyl and methyl groups, and the attachment of the phenoxyethyl and carbonylphenyl groups. Common synthetic methods involve cyclization reactions, nucleophilic substitutions, and coupling reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, use of catalysts, and automated reaction monitoring can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-1-methyl-N-{2-[(2-phenoxyethyl)carbamoyl]phenyl}-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing carbonyl groups to alcohols.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups on the pyrazole ring or other parts of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-cyclopropyl-1-methyl-N-{2-[(2-phenoxyethyl)carbamoyl]phenyl}-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industry: The compound can be used in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-1-methyl-N-{2-[(2-phenoxyethyl)carbamoyl]phenyl}-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream effects in biological systems. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-cyclopropyl-1-methyl-N-(2-{[(2-phenoxyethyl)amino]carbonyl}phenyl)-1H-pyrazole-4-carboxamide: A closely related compound with a similar structure but different substitution pattern on the pyrazole ring.

    3-cyclopropyl-1-methyl-N-(2-{[(2-phenoxyethyl)amino]carbonyl}phenyl)-1H-pyrazole-3-carboxamide: Another similar compound with variations in the position of functional groups.

Uniqueness

The uniqueness of 3-cyclopropyl-1-methyl-N-{2-[(2-phenoxyethyl)carbamoyl]phenyl}-1H-pyrazole-5-carboxamide lies in its specific combination of functional groups and structural features, which confer distinct reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-cyclopropyl-2-methyl-N-[2-(2-phenoxyethylcarbamoyl)phenyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3/c1-27-21(15-20(26-27)16-11-12-16)23(29)25-19-10-6-5-9-18(19)22(28)24-13-14-30-17-7-3-2-4-8-17/h2-10,15-16H,11-14H2,1H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMQRDAGMECFJKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2CC2)C(=O)NC3=CC=CC=C3C(=O)NCCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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